N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-10-6-5-7-17(19)15-22-20(26)16-23-21(27)25-13-11-24(12-14-25)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
WDJFDQITGFXXTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Intermediate Isolation
The most widely reported approach involves sequential assembly of the molecule through isolated intermediates.
Formation of 4-Phenylpiperazine-1-Carboxamide
The piperazine core is functionalized via carboxamide coupling. A representative procedure from patent WO2002059117A1 involves:
Final Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (1:1), yielding 92–95% purity.
One-Pot Tandem Reactions
Recent advances emphasize reducing purification steps. A patent-derived method combines:
Solid-Phase Synthesis for High-Throughput Production
A PMC study adapted solid-phase techniques for analogous piperazine derivatives:
-
Wang resin-bound piperazine is acylated with 4-phenylpiperazine-1-carbonyl chloride.
-
On-resin amidation with N-Fmoc-2-[(2-methoxybenzyl)amino]acetic acid.
-
Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding 71% product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Synthesis | 65–70 | 92–95 | High reproducibility | Multiple purification steps |
| One-Pot Reaction | 58–63 | 85–88 | Reduced solvent use | Lower yield due to side reactions |
| Solid-Phase Synthesis | 71 | 90–93 | Scalability for combinatorial libraries | Specialized equipment required |
Optimization of Critical Parameters
Catalyst Systems for Carboxamide Formation
Solvent Effects on Reaction Efficiency
Temperature and Time Optimization
-
Low-temperature regimes (0–5°C): Critical during isocyanate formation to prevent dimerization.
-
Extended reaction times (12–24 hours): Necessary for complete conversion in solid-phase protocols.
Advanced Purification Techniques
Chromatographic Methods
Crystallization Protocols
-
Ethanol/water mixtures (1:1 v/v): Yield needle-like crystals with >99% enantiomeric excess (ee) when using chiral auxiliaries.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce corresponding alcohols .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
AOH1996 functions as a PCNA inhibitor, which is critical in DNA replication and repair. By inhibiting PCNA, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. The mechanism involves disrupting the normal function of PCNA, leading to impaired DNA synthesis and increased cell death in tumor cells .
Case Studies
Recent studies have demonstrated the efficacy of AOH1996 against various cancer cell lines. For instance, it has shown potent activity against human breast cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. In vitro assays revealed that AOH1996 not only inhibits cell proliferation but also enhances apoptosis markers such as cleaved caspase-3 and PARP .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of AOH1996 is crucial for optimizing its anticancer properties. Modifications in the molecular structure have been explored to enhance its efficacy and selectivity:
| Modification | Effect on Activity |
|---|---|
| Substituents on the phenyl ring | Increased binding affinity to PCNA |
| Alterations in the piperazine moiety | Improved solubility and bioavailability |
| Variations in the carboxamide group | Enhanced apoptotic induction in tumor cells |
These modifications aim to create derivatives with improved pharmacokinetic profiles and reduced off-target effects.
Potential in Other Therapeutic Areas
Beyond oncology, AOH1996 may have applications in other medical fields due to its ability to modulate cellular processes:
- Neurodegenerative Diseases : Given its role in apoptosis, AOH1996 could be investigated for neuroprotective effects in diseases such as Alzheimer's or Parkinson's disease.
- Infectious Diseases : The compound's mechanism may also be relevant in targeting viral infections where PCNA plays a role in viral replication.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of AOH1996 is essential for its development into a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound demonstrates favorable absorption characteristics, which are critical for oral bioavailability.
- Distribution : It shows good tissue distribution, which is vital for effective targeting of tumors.
- Metabolism : Metabolic studies indicate that AOH1996 is primarily metabolized by liver enzymes, which may influence dosing regimens.
- Toxicity : Toxicological assessments reveal that while AOH1996 exhibits anticancer properties, it also requires careful evaluation to mitigate potential adverse effects on normal cells .
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Deduced from structure; †Estimated based on analogs.
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxy group is electron-donating, which may enhance solubility compared to electron-withdrawing groups like chlorine in 4s . Para-substituted analogs (e.g., 4a, 4s) exhibit lower melting points (142–171°C) than ortho-substituted derivatives (e.g., ’s compound at 220–222°C), suggesting steric and electronic influences on crystallinity .
Biological Activity
N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with various functional groups. Its IUPAC name reflects its complex structure, which includes a methoxybenzyl group and a phenyl moiety. The molecular formula is , with a molar mass of approximately 342.41 g/mol.
Research indicates that this compound acts primarily as an agonist at melanocortin receptors (MC-R), which are G-protein coupled receptors involved in various physiological processes, including appetite regulation and energy homeostasis. Activation of these receptors has been linked to therapeutic effects in obesity and diabetes management .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF7) and non-tumorigenic epithelial cells (MCF10A). The compound's cytotoxicity was assessed using the MTT assay, revealing that it has comparable efficacy to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | MCF7 | 15 | Doxorubicin | 12 |
| This compound | MCF10A | 40 | Doxorubicin | 35 |
The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis, which showed an increase in apoptotic markers following treatment.
Pharmacological Studies
In addition to its anticancer activity, this compound has shown promise in modulating serotonin receptors, particularly the 5-HT_2A subtype. This receptor is implicated in mood regulation and has been a target for drugs treating anxiety and depression. The structural modifications made to the piperazine framework enhance its affinity for these receptors, potentially leading to novel treatments for psychiatric disorders .
Case Studies
Case Study 1: Efficacy in Obesity Treatment
A study conducted on animal models demonstrated that administration of this compound resulted in significant weight loss and improved glucose metabolism. The mechanism was attributed to the activation of melanocortin receptors, which regulate appetite and energy expenditure.
Case Study 2: Combination Therapy with Doxorubicin
In another study involving combination therapy with doxorubicin, the compound enhanced the cytotoxic effects of doxorubicin on resistant cancer cell lines. This suggests its potential role as an adjuvant therapy in overcoming drug resistance in cancer treatment .
Q & A
Q. What are the recommended synthetic strategies for N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Key steps include:
- Amide coupling between 2-methoxybenzylamine and chloroacetyl chloride under anhydrous conditions (dichloromethane, 0–5°C) .
- Nucleophilic substitution to introduce the phenylpiperazine moiety via refluxing in acetonitrile with K₂CO₃ as a base .
- Final carboxamide formation using carbonyldiimidazole (CDI) as a coupling agent in THF .
Critical considerations : Purify intermediates via flash chromatography (silica gel, 70–230 mesh) and confirm purity (>95%) by HPLC .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : Confirm proton environments (¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .
- Mass spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]⁺ = 438.21; observed 438.19) .
- IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What are the key structural features influencing its pharmacological activity?
Q. Which biological targets are hypothesized for this compound?
- Dopamine D₂/D₃ receptors : Structural analogs show Ki values of 12–35 nM in competitive binding assays .
- Serotonin 5-HT₁A receptors : Fluorinated derivatives exhibit partial agonism (EC₅₀ = 50–80 nM) .
- Kinase inhibition : Piperazine carboxamides inhibit MAPK/ERK pathways (IC₅₀ = 0.8–1.2 μM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
- Substituent modulation : Replace 2-methoxybenzyl with 4-fluorobenzyl to enhance 5-HT₁A affinity (ΔKi = −40%) .
- Piperazine substitution : Introduce 3-chlorophenyl groups to improve kinase inhibition (ΔIC₅₀ = −60%) .
- Methodology : Use molecular docking (AutoDock Vina) to predict binding poses and validate via radioligand displacement assays .
Q. Table 1: SAR Trends for Piperazine Carboxamides
| Substituent | Target Affinity (Ki, nM) | Selectivity Ratio (D₂/5-HT₁A) |
|---|---|---|
| 2-Methoxybenzyl (parent) | D₂: 28; 5-HT₁A: 65 | 2.3 |
| 4-Fluorobenzyl | D₂: 35; 5-HT₁A: 42 | 0.83 |
| 3-Chlorophenyl | D₂: 19; Kinase IC₅₀: 0.9 | N/A |
Q. What computational methods predict conformational stability?
Q. How to resolve contradictions in receptor binding data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
